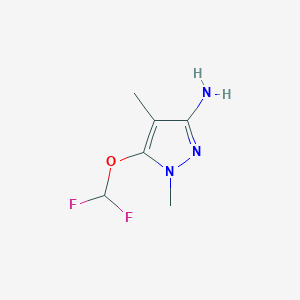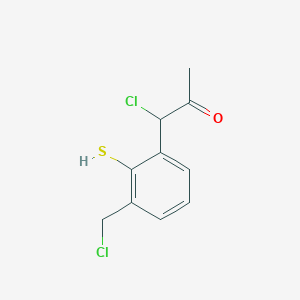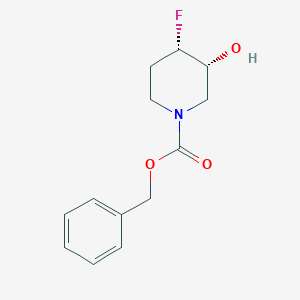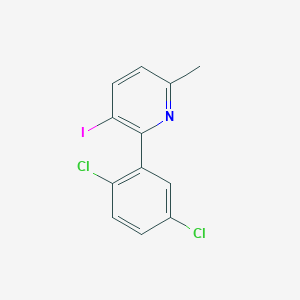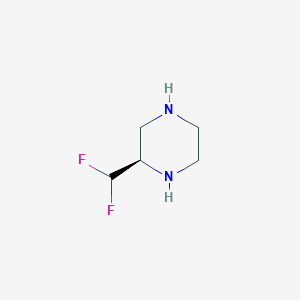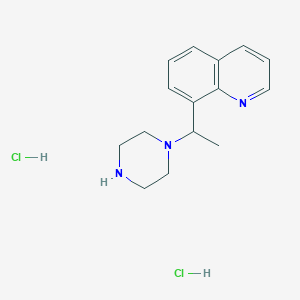
8-(1-(Piperazin-1-YL)ethyl)quinoline 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring attached to the quinoline structure, which is further modified by an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl typically involves the reaction of quinoline derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of 2-haloquinolines with anilides, which undergo alkylation, arylation, acylation, and reductive amination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize human error.
化学反応の分析
Types of Reactions
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
科学的研究の応用
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurological conditions such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Piperazin-1-yl-quinoline dihydrochloride
- 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride
- 2-(Piperazin-1-yl) quinoline derivatives
Uniqueness
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and ethyl group makes it a versatile compound for various research applications.
特性
分子式 |
C15H21Cl2N3 |
|---|---|
分子量 |
314.3 g/mol |
IUPAC名 |
8-(1-piperazin-1-ylethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C15H19N3.2ClH/c1-12(18-10-8-16-9-11-18)14-6-2-4-13-5-3-7-17-15(13)14;;/h2-7,12,16H,8-11H2,1H3;2*1H |
InChIキー |
KFFKCMHUBYEOCY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


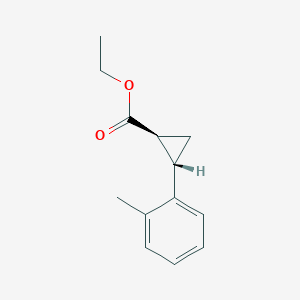
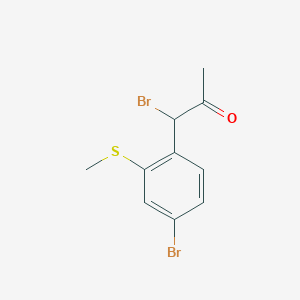
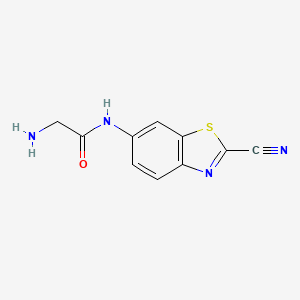

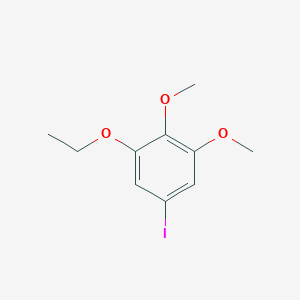
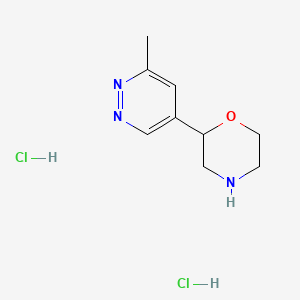
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
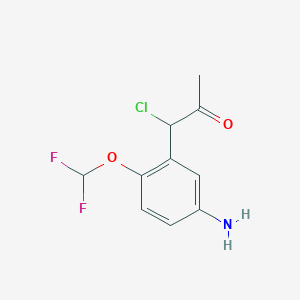
![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
